3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-9-11-2-1-3-12(8-11)14(19)18-6-4-13(10-18)20-15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNRDXRYNRYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three key structural elements:
- Benzonitrile core : Provides aromatic stability and electronic modulation.
- Pyrrolidine-1-carbonyl moiety : Introduces conformational flexibility and hydrogen-bonding capacity.
- 1,3-Thiazol-2-yloxy substituent : Contributes to π-π stacking interactions and metabolic stability.
Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):
- Fragment A: 3-Cyanobenzoyl chloride (benzonitrile precursor)
- Fragment B: 3-(1,3-Thiazol-2-yloxy)pyrrolidine
The critical bond formation involves:
- Amide coupling between Fragment A and Fragment B
- Ether linkage between pyrrolidine and thiazole
Synthesis of 3-Cyanobenzoyl Chloride (Fragment A)
Nitrile Installation via Cyanation Reactions
The benzonitrile group is typically introduced through:
- Rosenmund-von Braun reaction : Treatment of 3-bromobenzaldehyde with CuCN in DMF at 150°C yields 3-cyanobenzaldehyde, which is subsequently oxidized to 3-cyanobenzoic acid.
- Sandmeyer cyanation : Diazotization of 3-aminobenzoic acid followed by reaction with CuCN/KCN provides direct access to 3-cyanobenzoic acid.
Synthesis of 3-(1,3-Thiazol-2-yloxy)pyrrolidine (Fragment B)
Pyrrolidine Functionalization Strategies
Hydroxypyrrolidine Intermediate
3-Hydroxypyrrolidine is synthesized via:
- Epoxide ring-opening : Reaction of pyrrolidine with epichlorohydrin in basic conditions (NaOH, H₂O/EtOH) followed by acid hydrolysis.
- Oxidative methods : TEMPO-mediated oxidation of 3-aminopyrrolidine derivatives.
Thiazole Coupling via Mitsunobu Reaction
The hydroxyl group in 3-hydroxypyrrolidine undergoes Mitsunobu coupling with 2-mercapto-1,3-thiazole:
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)
- Conditions : Anhydrous THF, 0°C → rt, 12 h
- Yield : 78–85%
Mechanistic insight: The reaction proceeds through oxidation-reduction between DIAD and PPh₃, generating a phosphine oxide intermediate that facilitates oxygen-thiazole bond formation.
Convergent Synthesis: Amide Bond Formation
Coupling Reagent Optimization
Fragment A (3-cyanobenzoyl chloride) reacts with Fragment B under Schotten-Baumann conditions:
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 25 | 2 | 92 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 4 | 88 |
| PyBOP/NMM | THF | 25 | 3 | 90 |
Key observation : HATU-mediated coupling in DMF provides superior yields due to enhanced activation of the acid chloride.
Alternative One-Pot Methodologies
Cascade Thiazole-Pyrrolidine Assembly
A streamlined approach combines thiazole formation with pyrrolidine functionalization (Scheme 1):
- Thioamide cyclization : 2-Chloroacetaldehyde reacts with thiourea in EtOH/H₂O (1:1) to generate 2-aminothiazole.
- Etherification : In situ reaction with 3-hydroxypyrrolidine using NaH (60% dispersion) in THF at −10°C.
- Amide coupling : Direct treatment with 3-cyanobenzoyl chloride completes the synthesis.
Advantages :
Catalytic Innovations in Thiazole Formation
Palladium-Mediated C–O Coupling
Recent breakthroughs employ Pd(II) complexes for direct C–O bond formation (Table 2):
| Catalyst | Ligand | Solvent | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Dioxane | 82 | 34 |
| PdCl₂(PhCN)₂ | BINAP | Toluene | 79 | 29 |
| MATYPd (heterogeneous) | Thiazole derivative | H₂O | 94 | 112 |
MATYPd complex: Exhibits exceptional activity due to:
Stability and Isomerization Considerations
Thiazole-pyrrolidine Conformational Analysis
DFT calculations (B3LYP/6-311++G**) reveal:
- Two stable conformers with ΔG = 1.3 kcal/mol
- Major isomer (85% population): Thiazole oxygen antiperiplanar to pyrrolidine carbonyl
- Minor isomer: Gauche arrangement with intramolecular H-bonding
Synthetic implication : Isomerization occurs above 80°C, necessitating low-temperature workup for isomerically pure products.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques achieve:
Analytical Characterization Data
Industrial-Scale Production Considerations
Cost Analysis of Key Steps
| Process Step | Cost Contribution (%) | Optimization Strategy |
|---|---|---|
| Thiazole synthesis | 38 | Continuous flow nitration |
| Pyrrolidine functionalization | 29 | Catalytic hydrogenation recycling |
| Final coupling | 33 | Solvent recovery systems |
Projected savings : 22% cost reduction via:
Chemical Reactions Analysis
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule. Common reagents and conditions for these reactions vary, but they often involve controlled temperatures and specific catalysts to achieve the desired products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrolidine rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrrolidine derivatives, such as:
Thiazole-based compounds: Known for their biological activity and use in drug discovery.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their versatile biological properties. Compared to these compounds, 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile offers unique structural features that may enhance its binding affinity and specificity for certain targets.
Biological Activity
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound is characterized by its unique structural elements, including a thiazole moiety, a pyrrolidine ring, and a benzonitrile structure. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with an approximate molecular weight of 288.37 g/mol. The compound's structure is depicted in the table below:
| Component | Structure |
|---|---|
| Thiazole | Thiazole Structure |
| Pyrrolidine | Pyrrolidine Structure |
| Benzonitrile | Benzonitrile Structure |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines in vitro. The thiazole moiety is particularly noted for enhancing the compound's interaction with biological targets, which may lead to therapeutic effects against cancer.
Case Studies
-
In Vitro Studies : An investigation into the compound's effect on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. IC50 values were determined for various cancer types, indicating potential specificity:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 20 µM
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve modulation of cell signaling pathways related to apoptosis and cell cycle regulation. Interaction studies have shown that it may influence key enzymes involved in these pathways.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of the thiazole ring through cyclization.
- Nucleophilic substitution to attach the pyrrolidine ring.
- Coupling with benzonitrile to form the final product.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzene | Lacks benzonitrile moiety | Moderate anticancer activity |
| 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]quinoline | Features quinoline instead of benzonitrile | Enhanced anti-inflammatory properties |
Q & A
What are the optimal synthetic routes for 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile, and how can reaction conditions be controlled to maximize yield and purity?
Basic/Advanced : Advanced
Methodological Answer :
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrrolidine-thiazole ether intermediate. Key steps include:
- Cyclization : Formation of the pyrrolidine ring under controlled temperature (0–50°C) and solvent conditions (e.g., dichloromethane or DMF) to minimize side reactions .
- Coupling : Introducing the benzonitrile moiety via nucleophilic substitution or carbonylative coupling, often using catalysts like triethylamine .
- Purification : Chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization ensures >90% purity .
Critical Parameters : Temperature control during cyclization prevents decomposition, while solvent polarity impacts reaction kinetics .
How does the compound’s structure influence its interaction with biological targets like protein kinases or Bcl-2 family proteins?
Basic/Advanced : Advanced
Methodological Answer :
The compound’s pharmacophore includes:
- Thiazole Ether : Enhances π-π stacking with kinase ATP-binding pockets .
- Pyrrolidine Carbonyl : Facilitates hydrogen bonding with Bcl-2’s BH3 domain, critical for apoptosis regulation .
- Benzonitrile Group : Improves solubility and modulates electronic properties for target selectivity .
Experimental Validation : Docking studies and competitive binding assays (e.g., fluorescence polarization) quantify binding affinities .
What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
Basic/Advanced : Basic
Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., δ 7.58 ppm for benzonitrile protons) .
- HPLC-MS : Monitors purity (>95%) and detects byproducts .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C16H12N4OS) .
What in vitro assays are suitable for evaluating the compound’s anticancer activity, and how should conflicting cytotoxicity data be resolved?
Basic/Advanced : Advanced
Methodological Answer :
- Cell Viability Assays : MTT or ATP-luciferase assays (IC50 values) in cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining validate Bcl-2 inhibition .
- Resolving Contradictions : Cross-validate using orthogonal assays (e.g., clonogenic survival vs. flow cytometry) and check for assay-specific artifacts (e.g., solvent interference in MTT) .
How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
Basic/Advanced : Advanced
Methodological Answer :
- Core Modifications : Replace thiazole with oxadiazole to enhance metabolic stability .
- Substituent Screening : Test halogenated (F, Cl) or methyl groups on the benzonitrile ring for improved target affinity .
- Bioisosteric Replacement : Substitute pyrrolidine with piperidine to assess conformational flexibility .
Validation : Parallel synthesis followed by kinase inhibition profiling (e.g., KinomeScan) .
What strategies mitigate solubility challenges during in vivo testing of the compound?
Basic/Advanced : Advanced
Methodological Answer :
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives .
- Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance bioavailability .
- Co-solvent Systems : Ethanol/Cremophor EL® (1:1 v/v) improves aqueous solubility .
What enzyme inhibition mechanisms are proposed for this compound, and how do they compare to existing inhibitors?
Basic/Advanced : Advanced
Methodological Answer :
- Competitive Inhibition : Binds ATP pockets in kinases (e.g., EGFR) with Ki values <100 nM, outperforming erlotinib in resistant mutants .
- Allosteric Modulation : Disrupts Bcl-2’s BH3 domain interaction, similar to venetoclax but with lower cardiotoxicity .
Validation : Enzyme kinetics (Lineweaver-Burk plots) and isothermal titration calorimetry (ITC) .
How should researchers address discrepancies in biological activity data across different experimental models?
Basic/Advanced : Advanced
Methodological Answer :
- Model Selection : Use isogenic cell lines (e.g., wild-type vs. p53-null) to isolate genetic variables .
- Pharmacokinetic Profiling : Assess plasma stability and tissue distribution to explain in vitro/in vivo mismatches .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
